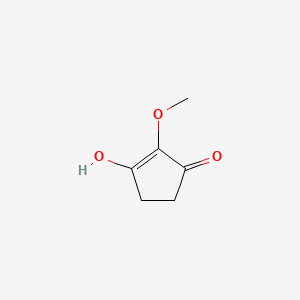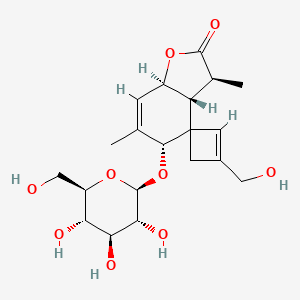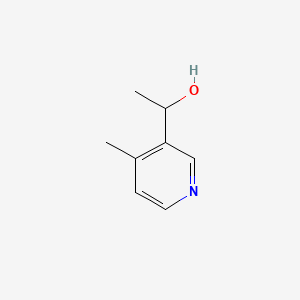
1-(4-Methylpyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-Methylpyridin-3-yl)ethan-1-ol” is a chemical compound with the CAS number 101870-76-2 . It has a molecular weight of 137.18 and a molecular formula of C8H11NO .
Molecular Structure Analysis
The molecular structure of “1-(4-Methylpyridin-3-yl)ethan-1-ol” consists of a pyridine ring attached to an ethanol group . The pyridine ring contains a methyl group at the 4th position .Physical And Chemical Properties Analysis
“1-(4-Methylpyridin-3-yl)ethan-1-ol” is a compound with a molecular weight of 137.18 and a molecular formula of C8H11NO . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available .Scientific Research Applications
Health Effects of Solvents
A study on the occupational exposure to chlorinated solvents, such as methylene chloride and chloroform, has shown associations with adverse health effects, including neurotoxicity and carcinogenicity. This research highlights the importance of understanding chemical exposure risks and the mechanisms of toxicity (A. Ruder, 2006).
Fruit and Vegetable Preservation
Research on 1-methylcyclopropene (1-MCP) explores its effects on the ripening and senescence of fruits and vegetables, demonstrating the chemical's role in improving product quality. This indicates the potential for chemicals to manipulate biological processes in agriculture (C. Watkins, 2006).
Flavor Characterization
A study on the characterization of mushroom-like flavor in Melittis melissophyllum L. using gas chromatography signifies the utility of chemical analysis in understanding and replicating natural flavors, pointing to applications in food science and industry (F. Maggi et al., 2012).
Gas Separations
Investigation into the performance of supported ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, underscores the relevance of chemical engineering in developing more efficient separation technologies (P. Scovazzo, 2009).
Lignin Acidolysis
A review of the acidolysis of lignin model compounds emphasizes the significance of chemical reactions in the breakdown and valorization of lignin, a major component of plant biomass, suggesting pathways for renewable material processing (T. Yokoyama, 2015).
properties
IUPAC Name |
1-(4-methylpyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXXWXQJFKRYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-3-yl)ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![18-[(2-Ethylhexyl)oxy]-18-oxooctadecan-7-yl octadeca-9,12-dienoate](/img/structure/B566552.png)
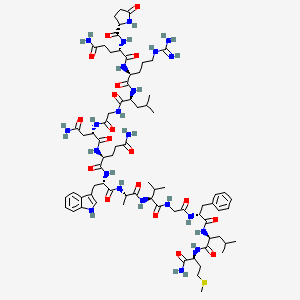
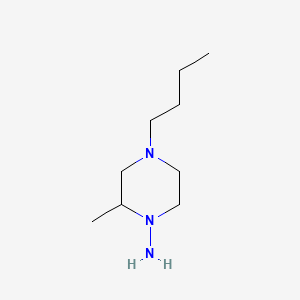
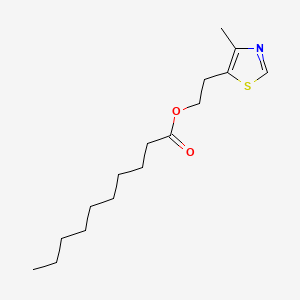

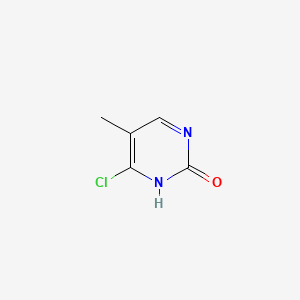
![Octahydropyrrolo[3,2-a]pyrrolizin-8(2H)-one](/img/structure/B566563.png)
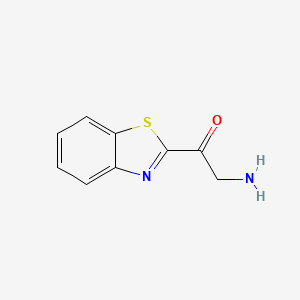
![Furo[3'',4'':3',4']cyclobuta[1',2':3,4]cyclobuta[1,2-d][1,2]oxazole](/img/structure/B566565.png)
